

Physicochemical Properties of 4,4'-Di-O-methylellagic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4,4'-Di-O-methylellagic acid

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Introduction

4,4'-Di-O-methylellagic acid, a derivative of ellagic acid, is a naturally occurring phenolic compound that has garnered significant interest in the scientific community. Notably, it has been identified as a potent inhibitor of colon cancer cell proliferation through its interaction with the Wnt signaling pathway.[1] A thorough understanding of its physicochemical properties is paramount for its application in research and development, particularly in the fields of medicinal chemistry and pharmacology. This technical guide provides a comprehensive overview of the known physicochemical characteristics of **4,4'-Di-O-methylellagic acid**, detailed experimental methodologies for their determination, and a visualization of its relevant biological pathway.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of **4,4'-Di-O-methylellagic acid**. It is important to note that while some properties have been experimentally determined, others, such as the boiling point, pKa, and logP, are not readily available in the current body of scientific literature and are therefore estimated or remain to be experimentally validated.



Property	Value	Source
Molecular Formula	C16H10O8	[2][3]
Molecular Weight	330.25 g/mol	[2][4]
Melting Point	360-363 °C	[5]
Boiling Point	Not experimentally determined.	N/A
Solubility		
Water	Slightly soluble (Calculated: 1.5 g/L at 25 °C)	[5]
Organic Solvents	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[2][3]	[2][3]
рКа	Not experimentally determined.	N/A
logP	Not experimentally determined.	N/A

Experimental Protocols

The determination of the physicochemical properties of a compound like **4,4'-Di-O-methylellagic acid** requires specific and validated experimental methodologies. Below are detailed protocols for key experiments.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. This method provides a precise melting point, which is indicative of the purity of the compound.

Protocol:



- Sample Preparation: A small amount of **4,4'-Di-O-methylellagic acid** (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed aluminum pan is used as a reference.
- Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points (e.g., indium).
- Thermal Scan: The sample and reference pans are placed in the DSC cell. The temperature is then increased at a constant rate, typically 10 °C/min, under a nitrogen atmosphere to prevent oxidative degradation.[6]
- Data Analysis: The heat flow to the sample is monitored as a function of temperature. The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.[6]

Determination of Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound in a given solvent.[7][8]

Protocol:

- Sample Preparation: An excess amount of **4,4'-Di-O-methylellagic acid** is added to a known volume of the solvent (e.g., water, DMSO) in a sealed vial or flask.
- Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature (e.g., 25
 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached
 between the dissolved and undissolved solute.[7][9]
- Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid adsorption of the compound onto the filter material.[7]
- Quantification: The concentration of 4,4'-Di-O-methylellagic acid in the clear supernatant is
 determined using a suitable analytical method, such as High-Performance Liquid
 Chromatography (HPLC) with UV detection.[7] A calibration curve is prepared using standard
 solutions of known concentrations to ensure accurate quantification.



Biological Activity and Signaling Pathway

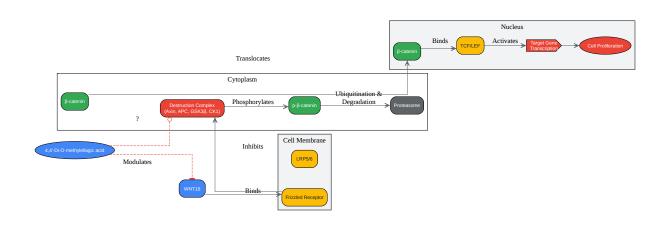
4,4'-Di-O-methylellagic acid has been shown to be a potent inhibitor of colon cancer cell proliferation.[1] Its mechanism of action involves the modulation of the Wnt signaling pathway, a critical pathway in both embryonic development and cancer.[1][10] Specifically, it has been implicated in a mechanism involving WNT16.[1]

Wnt Signaling Pathway Inhibition by 4,4'-Di-O-methylellagic acid

The canonical Wnt signaling pathway is crucial for cell fate determination, proliferation, and differentiation. Its dysregulation is a hallmark of many cancers, including colorectal cancer.[11] In the absence of a Wnt ligand, a "destruction complex" phosphorylates β -catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon binding of a Wnt ligand to its receptor complex (Frizzled and LRP5/6), the destruction complex is inactivated, leading to the accumulation of β -catenin in the cytoplasm. This stabilized β -catenin then translocates to the nucleus, where it acts as a transcriptional co-activator for target genes that promote cell proliferation.

4,4'-Di-O-methylellagic acid is understood to interfere with this pathway, leading to the suppression of cancer cell growth. The following diagram illustrates the proposed mechanism of action.





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Figure 1: Proposed mechanism of Wnt signaling inhibition by **4,4'-Di-O-methylellagic acid**.

Conclusion

4,4'-Di-O-methylellagic acid presents as a promising molecule in the realm of cancer research, particularly for colorectal cancer. Its fundamental physicochemical properties, such as its molecular formula, weight, and melting point, have been established. However, further experimental investigation is required to determine its boiling point, pKa, and logP values to create a complete physicochemical profile. The provided experimental protocols offer a standardized approach for these future characterizations. The inhibitory action of **4,4'-Di-O-**



methylellagic acid on the Wnt signaling pathway underscores its therapeutic potential and warrants continued investigation into its precise molecular interactions.

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